Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Matrix metalloproteinase inhibition Enzyme selectivity profiling Anti-cancer drug discovery

This is the definitive para-substituted pyrazole building block (CAS 514800-69-2). Its 4-benzoate configuration is critical: positional isomers (2- or 3-substituted) are not equivalent and can cause order-of-magnitude differences in bioactivity. With documented IC₅₀ baselines against MMP-2 (1.26×10³ nM) and MMP-8 (2.19×10⁴ nM), plus antiproliferative activity in NB-4 leukemia cells, it provides a quantifiable SAR benchmark unavailable in generic analogs. The nitro and methyl ester handles enable rapid diversification. Available at ≥97% purity with verified spectral data—eliminating assay ambiguity before costly screening.

Molecular Formula C12H11N3O4
Molecular Weight 261.23g/mol
CAS No. 514800-69-2
Cat. No. B455579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
CAS514800-69-2
Molecular FormulaC12H11N3O4
Molecular Weight261.23g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
InChIKeyIFTJOIWPOCSFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes26 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.1 [ug/mL]

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate (CAS 514800-69-2): Baseline Identity and Procurement Context


Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate (CAS 514800-69-2) is a substituted pyrazole derivative with the molecular formula C₁₂H₁₁N₃O₄ and molecular weight of 261.23 g/mol . This compound is characterized by a methyl benzoate ester group appended to a 4-nitro-1H-pyrazole moiety via a methylene bridge at the para-position of the benzene ring. This specific substitution pattern defines its chemical identity and distinguishes it from its positional isomers and core analogs . The compound is commercially available as a research chemical building block, typically offered at ≥95% purity , with key physicochemical properties including a predicted density of 1.4±0.1 g/cm³ and a boiling point of 454.6±35.0 °C at 760 mmHg [1]. As a versatile small molecule scaffold, it serves as a starting point for further chemical elaboration in medicinal chemistry and agrochemical research programs .

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate: The Problem with Generic Substitution


The position of the methyl benzoate group on the phenyl ring relative to the pyrazole methylene linker is a critical determinant of molecular recognition and biological activity. Simple substitution of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate with its 2- or 3-substituted positional isomers—or with analogs bearing additional methyl substitutions on the pyrazole ring—is not chemically equivalent and is likely to alter target binding, physicochemical properties, and synthetic utility. Empirical evidence demonstrates that even minor structural changes in this compound class can result in order-of-magnitude differences in biological activity [1]. The 4-substituted benzoate configuration of this compound represents a distinct chemical entity with its own unique profile of activity and properties, and it should not be considered interchangeable with closely related analogs without direct comparative data [1].

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate: A Quantitative Guide to Differential Evidence


MMP-2 vs. MMP-8 Inhibitory Selectivity: A Quantitative Comparison with Structural Analogs

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate demonstrates a quantifiable selectivity profile between the matrix metalloproteinases MMP-2 and MMP-8. In enzyme inhibition assays, this compound exhibits an IC₅₀ of 1.26 × 10³ nM against recombinant human MMP-2, which represents a 17.4-fold lower potency compared to its IC₅₀ of 2.19 × 10⁴ nM against recombinant human MMP-8 [1]. While a direct head-to-head comparison with a closely related analog is not available in the public domain, this selectivity ratio (MMP-8 IC₅₀ / MMP-2 IC₅₀ = 17.4) provides a specific, quantifiable baseline for this compound's activity profile.

Matrix metalloproteinase inhibition Enzyme selectivity profiling Anti-cancer drug discovery

Aqueous Solubility at pH 7.4: A Quantitative Physicochemical Benchmark

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate has a reported aqueous solubility of 7.1 μg/mL at pH 7.4 . This value serves as a quantitative baseline for comparing the compound's physicochemical profile to that of its analogs, such as the 2-substituted isomer (Methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, CAS 1005612-69-0) or the 3-substituted isomer (Methyl 3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate). While solubility data for these specific positional isomers is not publicly available, the measured 7.1 μg/mL for the 4-substituted compound provides a fixed reference point for future comparative studies.

Physicochemical property profiling Drug-likeness assessment Pre-formulation studies

Antiproliferative Activity in NB-4 Leukemia Cells: A Cell-Based Functional Assay

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells. In a 96-hour MTT assay, the compound inhibited NB-4 cell growth with a reported IC₅₀ value of 1.25 × 10⁵ nM [1]. This cell-based functional assay provides a quantitative measure of the compound's activity in a specific cancer cell line. While a direct comparator is not available, this value establishes a baseline for the compound's growth inhibitory effect and can be used to contextualize the activity of future analogs or derivatives.

Leukemia cell growth inhibition Functional cellular assays Anti-cancer drug screening

LogP and Topological Polar Surface Area (TPSA) as Computed Physicochemical Descriptors

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate has a computed XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 89.9 Ų . These descriptors are key inputs for predicting oral bioavailability and membrane permeability. For comparison, the closely related analog Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS 925634-49-7) has a predicted density of 1.29±0.1 g/cm³ and boiling point of 459.6±45.0 °C [1], while the 2-substituted isomer Methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate (CAS 1005612-69-0) shares the same molecular formula and weight but likely differs in its physicochemical and biological profile . The combination of a moderate LogP (1.5) and relatively low TPSA (89.9) suggests a favorable balance of lipophilicity and polarity for passive membrane diffusion, though direct comparative data is not available.

In silico ADME prediction Medicinal chemistry design Pharmacokinetic profiling

Spectroscopic Characterization: ¹H NMR and GC-MS Data Availability

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate is well-characterized by both ¹H NMR and GC-MS spectroscopy, with reference spectra available in the KnowItAll spectral library [1]. This level of characterization is a practical advantage for researchers who require unambiguous identity confirmation. While many structural analogs are also characterized, the availability of a verified, high-quality reference spectrum for this specific compound provides a definitive tool for identity verification and purity assessment in procurement and research workflows.

Analytical chemistry Compound identity verification Quality control

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate: High-Value Research and Application Scenarios


Medicinal Chemistry: MMP Inhibitor Discovery and SAR Profiling

Researchers investigating matrix metalloproteinase (MMP) inhibitors can utilize Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate as a well-characterized starting point. Its documented IC₅₀ values of 1.26 × 10³ nM against MMP-2 and 2.19 × 10⁴ nM against MMP-8 provide a quantifiable baseline for structure-activity relationship (SAR) studies [1]. This 17.4-fold selectivity profile offers a specific benchmark for evaluating new analogs and optimizing potency and selectivity. The compound's computed physicochemical properties (XLogP3 = 1.5, TPSA = 89.9 Ų) also provide a reference point for balancing enzyme inhibition with drug-like properties.

Anticancer Drug Discovery: Leukemia Cell Growth Inhibition

In oncology-focused drug discovery programs, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate can serve as a reference compound for screening against acute promyelocytic leukemia cells. Its measured antiproliferative activity against NB-4 cells (IC₅₀ = 1.25 × 10⁵ nM in a 96-hour MTT assay) [1] provides a specific, quantitative benchmark for assessing the activity of new chemical entities in this cell line. This data point is valuable for prioritizing compounds in early-stage hit-to-lead campaigns and for contextualizing the activity of related pyrazole derivatives.

Chemical Biology: Probe Development and Target Validation

The compound's well-defined physicochemical profile (aqueous solubility of 7.1 μg/mL at pH 7.4 ) and structural features make it a suitable starting point for developing chemical probes to investigate MMP biology or leukemia cell signaling pathways. The availability of verified ¹H NMR and GC-MS spectral data [2] ensures that researchers can confidently confirm the identity and purity of the compound before initiating costly biological assays, thereby enhancing the reliability and reproducibility of experimental results.

Synthetic Chemistry: Versatile Building Block for Library Synthesis

As a structurally defined pyrazole building block, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate can be incorporated into diverse chemical libraries for high-throughput screening. The nitro group offers a handle for further functionalization (e.g., reduction to an amine), while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling or other transformations [3]. This synthetic versatility, combined with the compound's commercial availability, makes it a practical choice for medicinal chemists seeking to explore chemical space around the 4-nitro-1H-pyrazole scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.